(1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-pentoxyphenyl)carbam ate chloride (1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-pentoxyphenyl)carbam ate chloride
Brand Name: Vulcanchem
CAS No.: 105383-97-9
VCID: VC0217090
InChI: InChI=1S/C19H30N2O3.ClH/c1-3-5-8-15-23-18-10-7-6-9-17(18)20-19(22)24-16-11-13-21(4-2)14-12-16;/h6-7,9-10,16H,3-5,8,11-15H2,1-2H3,(H,20,22);1H
SMILES: CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-]
Molecular Formula: C19H31ClN2O3
Molecular Weight: 370.9 g/mol

(1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-pentoxyphenyl)carbam ate chloride

CAS No.: 105383-97-9

Main Products

VCID: VC0217090

Molecular Formula: C19H31ClN2O3

Molecular Weight: 370.9 g/mol

(1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-pentoxyphenyl)carbam ate chloride - 105383-97-9

CAS No. 105383-97-9
Product Name (1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-pentoxyphenyl)carbam ate chloride
Molecular Formula C19H31ClN2O3
Molecular Weight 370.9 g/mol
IUPAC Name (1-ethylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride
Standard InChI InChI=1S/C19H30N2O3.ClH/c1-3-5-8-15-23-18-10-7-6-9-17(18)20-19(22)24-16-11-13-21(4-2)14-12-16;/h6-7,9-10,16H,3-5,8,11-15H2,1-2H3,(H,20,22);1H
Standard InChIKey CPXMUJCINGRWRH-UHFFFAOYSA-N
SMILES CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-]
Canonical SMILES CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-]
Synonyms (1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-pentoxyphenyl)carbam ate chloride
PubChem Compound 59959
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator